3-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
3-chloro-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3OS2.ClH/c1-25(2)10-5-11-26(21-24-15-9-8-13(23)12-17(15)29-21)20(27)19-18(22)14-6-3-4-7-16(14)28-19;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNXKSJYYFXZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=C(C4=CC=CC=C4S3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride, commonly referred to as compound 1, is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1052538-88-1
- Molecular Formula : C21H20ClFN3OS2
- Molecular Weight : 484.4 g/mol
The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets involved in inflammatory and oncogenic pathways. Notably, it has been identified as a potential inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the synthesis of prostaglandins associated with pain and inflammation . Additionally, structural activity relationship (SAR) studies suggest that modifications in the molecule can enhance its potency against specific targets .
Anti-inflammatory Properties
Compound 1 exhibits significant anti-inflammatory activity by inhibiting COX enzymes. In vitro studies have demonstrated its ability to reduce prostaglandin E2 (PGE2) levels in activated macrophages, suggesting a mechanism that may alleviate inflammatory responses in conditions such as arthritis and other inflammatory diseases .
Anticancer Activity
Recent research indicates that compound 1 may possess anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including colon cancer cells (HCT116). The compound's IC50 values indicate effective inhibition of cell proliferation at micromolar concentrations . The underlying mechanism involves the induction of apoptosis and cell cycle arrest, potentially mediated through the modulation of histone deacetylases (HDACs) .
Study 1: Inhibition of COX Enzymes
In a controlled experiment, compound 1 was tested alongside other known COX inhibitors. It demonstrated comparable efficacy in reducing PGE2 production, supporting its classification as a COX inhibitor. The study highlighted the importance of the thiazole and thiophene moieties in enhancing the inhibitory effect .
Study 2: Cytotoxicity Against Cancer Cells
A study assessing the cytotoxic effects of compound 1 on HCT116 cells revealed an IC50 value of approximately 54 μM. This study utilized MTT assays to measure cell viability post-treatment with varying concentrations of the compound over 48 hours. The results indicated significant growth inhibition correlating with increased concentrations of compound 1 .
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 484.4 g/mol |
| CAS Number | 1052538-88-1 |
| IC50 against HCT116 | ~54 μM |
| Mechanism | COX inhibition, HDAC modulation |
Scientific Research Applications
Structural Characteristics
The structure includes:
- A chlorine atom which may enhance biological activity.
- A dimethylamino group , potentially contributing to its pharmacological effects.
- A fluorobenzo[d]thiazole moiety , known for its role in drug design due to its ability to interact with biological targets.
Medicinal Chemistry
This compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests possible applications in treating various conditions, including:
- Cancer Treatment : The compound's ability to inhibit specific enzymes or receptors involved in cancer progression is under exploration. Studies have shown that similar compounds can act as inhibitors of histone deacetylases (HDACs), which are implicated in cancer cell proliferation and survival .
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant effects, potentially providing a new avenue for treating mood disorders .
The biological activity of 3-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride has been evaluated through various assays:
- Cytotoxicity Assays : Initial screenings have demonstrated cytotoxic effects against specific cancer cell lines, suggesting its potential as an anticancer agent .
- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit HDACs, with promising results indicating that it may be a lead compound for developing selective HDAC inhibitors .
Synthesis and Derivatives
The synthesis of this compound and its derivatives is crucial for expanding its applications. Various synthetic routes have been explored, focusing on modifying the functional groups to enhance efficacy and reduce toxicity.
Synthesis Example
One method involves the condensation of starting materials such as 3-chlorobenzo[b]thiophene-2-carboxylic acid with dimethylamine derivatives under controlled conditions to yield the target compound .
Case Study 1: HDAC Inhibition
In a study published in October 2022, several thiazole-based compounds were evaluated for their HDAC inhibitory potential. The results indicated that certain analogues of the target compound displayed significant inhibitory activity, supporting further development as potential anticancer agents .
Case Study 2: Antidepressant Properties
Research has indicated that structurally similar compounds can exert antidepressant effects by modulating neurotransmitter systems. This opens avenues for investigating the target compound's efficacy in treating depression-related disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzo[b]thiophene Cores
Compound 85 : 3-Chloro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide
- Core : Benzo[b]thiophene-2-carboxamide with a 3-chloro substituent.
- Modifications: A 5-nitrothiazol-2-yl group replaces the dimethylaminopropyl-6-fluorobenzo[d]thiazole side chain.
- Activity : Demonstrated antimicrobial properties, likely due to the nitro group’s electron-withdrawing effects .
Compound 86 : 3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide
- Core : Similar to Compound 85 but adds a 6-fluoro substituent on the benzo[b]thiophene.
- Modifications : Retains the 5-nitrothiazole group.
- Activity : Enhanced antimicrobial activity compared to Compound 85, suggesting fluorine’s role in improving target binding or metabolic stability .
Key Structural Differences :
- The target compound replaces the nitrothiazole group with a 6-fluorobenzo[d]thiazole linked via a dimethylaminopropyl chain. This substitution likely reduces electrophilicity (compared to nitro groups) and may alter pharmacokinetic profiles.
Analogues with Varied Heterocyclic Systems
N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide Hydrochloride ()
- Core : Phenylpropanamide instead of benzo[b]thiophene.
- Modifications: Shares the 6-fluorobenzo[d]thiazole and dimethylaminopropyl chain.
N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide Hydrochloride ()
- Core : Benzo[d]thiazole-2-carboxamide with a 4-methoxy substituent.
- Modifications : Methoxy group at the 4-position instead of 6-fluoro.
- Implications : Methoxy’s electron-donating effects could increase metabolic stability but reduce electrophilic reactivity compared to fluorine .
Heterocyclic Derivatives with Bioactive Profiles
1,3,4-Thiadiazole Derivatives ()
- Core : 1,3,4-Thiadiazole with trichloroethyl and phenyl groups.
- Activity : Broad-spectrum antimicrobial and antitumor activities.
Tranylcypromine Derivatives ()
- Core : Heterocycle-containing benzamides (e.g., furan, thiophene).
- Activity : Anti-LSD1 activity.
- Comparison : The hydrochloride salt in both compounds improves solubility, but the target’s larger heterocyclic system may limit blood-brain barrier penetration compared to smaller tranylcypromine analogues .
Analytical Characterization
| Parameter | Target Compound | Compound 85/86 | Compound |
|---|---|---|---|
| NMR | Not reported | Full $^1$H/$^13$C data | Not reported |
| HRMS | Not reported | Confirmed (ESI) | Not reported |
| Salt Form | Hydrochloride | Neutral | Hydrochloride |
Q & A
Q. What computational tools predict synthetic feasibility and reactivity?
Q. How to design experiments for stability under physiological conditions?
- Protocol :
- Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze by LC-MS .
- Light sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux·hr) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
